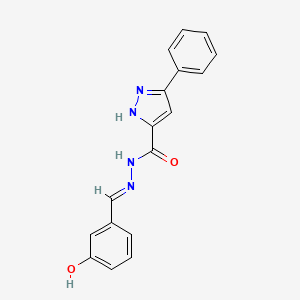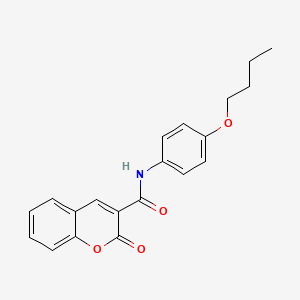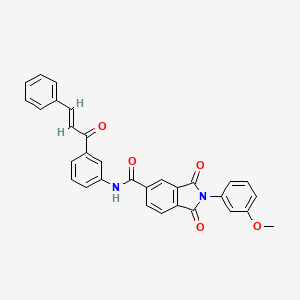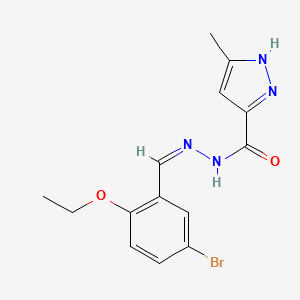![molecular formula C18H19N5O B3884800 3-(1H-pyrazol-1-yl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide](/img/structure/B3884800.png)
3-(1H-pyrazol-1-yl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide
Übersicht
Beschreibung
3-(1H-pyrazol-1-yl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as PZM21 and is a member of the benzanilide class of opioid receptor agonists.
Wirkmechanismus
PZM21 works by binding to the mu-opioid receptor in the brain, which is responsible for the pain-relieving effects of opioids. However, unlike traditional opioids, PZM21 does not activate the beta-arrestin pathway, which is responsible for the adverse side effects of opioids such as respiratory depression and addiction.
Biochemical and Physiological Effects:
PZM21 has been found to be highly effective in reducing pain in animal models without causing respiratory depression or addiction. It has also been found to have a longer duration of action compared to traditional opioids.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PZM21 in lab experiments include its high potency and selectivity for the mu-opioid receptor, as well as its ability to reduce pain without causing adverse side effects. However, the limitations of using PZM21 include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on PZM21. One area of interest is the development of more efficient synthesis methods to increase the availability of PZM21 for research purposes. Additionally, further studies are needed to determine the safety and efficacy of PZM21 in humans. Finally, there is a need for more research to understand the mechanism of action of PZM21 and its potential applications in the treatment of other diseases.
Conclusion:
In conclusion, PZM21 is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique mechanism of action and ability to reduce pain without causing adverse side effects make it a promising alternative to traditional opioids. However, further studies are needed to determine its safety and efficacy in humans, and more research is needed to understand its potential applications in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
PZM21 has been extensively studied for its potential use as a painkiller without the adverse side effects of traditional opioids. It has been found to be highly effective in preclinical studies and has shown promising results in animal models of pain. Additionally, PZM21 has been found to have a lower potential for addiction and respiratory depression compared to traditional opioids.
Eigenschaften
IUPAC Name |
3-pyrazol-1-yl-N-[[1-(pyrazol-1-ylmethyl)cyclopropyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-17(15-4-1-5-16(12-15)23-11-3-9-21-23)19-13-18(6-7-18)14-22-10-2-8-20-22/h1-5,8-12H,6-7,13-14H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIFRQCYGAWEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=CC=C2)N3C=CC=N3)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylacrylamide](/img/structure/B3884722.png)

![4-methoxy-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B3884731.png)





![N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3884780.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3884797.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3884813.png)

![6-[2-(2-bromobenzoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3884820.png)
